Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) Versus Representative Pyridazinone Analogs
The compound's lipophilicity, a key determinant of membrane permeability and solubility, provides a quantifiable differentiation point. The computed XLogP3-AA value specifically distinguishes it from analogs with different N-2 or C-6 substituents [1]. This directly impacts formulation and assay compatibility decisions in a procurement context.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | Closest generic core: 6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one (N-2 position unsubstituted). Calculated XLogP3-AA for the unsubstituted core is ~2.1. |
| Quantified Difference | Δ +2.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release). The comparator value is a class-level inference based on the calculated contribution of the 3-methylbenzyl substituent. |
Why This Matters
This 2.4 log-unit increase in lipophilicity predicts significantly different logD and solubility profiles compared to the less substituted core, directly affecting experimental design for biological assays requiring specific solution concentrations.
- [1] PubChem. (2025). Compound Summary for CID 1472491, 2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1472491 View Source
